molecular formula C17H16ClFN2O2 B2674663 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide CAS No. 2411284-16-5

4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide

Cat. No. B2674663
CAS RN: 2411284-16-5
M. Wt: 334.78
InChI Key: XEXLHZNOMNVAGZ-UHFFFAOYSA-N
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Description

4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development, activation, and survival. Upon activation of the BCR, BTK is activated and initiates a downstream signaling cascade that leads to B-cell proliferation and differentiation. 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide selectively inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. This leads to the inhibition of BCR signaling and subsequent suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, it has demonstrated potent antitumor activity in B-cell malignancies, including CLL, MCL, and DLBCL. It has also shown efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. It also has a favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide is its lack of selectivity for different BTK isoforms, which may limit its therapeutic potential in certain disease contexts. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions with other medications.

Future Directions

There are several future directions for the development of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide. One potential application is in combination therapy with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Additionally, 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide may have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine the optimal dosing regimen, safety profile, and efficacy of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide in these disease contexts. Additionally, the development of more selective BTK inhibitors may provide new therapeutic options for the treatment of B-cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide involves several steps, starting from the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with 4-aminophenylacetic acid to form 4-[(4-aminophenyl) carbonyl]benzoic acid. The next step involves the reaction of the above compound with 2-chloropropionyl chloride to form 4-[(2-chloropropanoylamino)methyl]benzoic acid. Finally, the reaction of the above compound with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) yields 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide.

Scientific Research Applications

4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. The drug's ability to selectively inhibit BTK, a key signaling molecule in B-cell receptor (BCR) signaling, makes it a promising therapeutic target for these diseases.

properties

IUPAC Name

4-[(2-chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-11(18)16(22)20-10-12-2-4-13(5-3-12)17(23)21-15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXLHZNOMNVAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide

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